1,4-Bis(1,2-dibromoethyl)benzene

Flame Retardancy Polymer Additives Materials Science

Sourcing a precise tetra-brominated aromatic for high-performance polymer synthesis often presents challenges in verifying structural specificity. 1,4-Bis(1,2-dibromoethyl)benzene is the direct precursor to 1,4-diethynylbenzene, a monomer critical for creating rigid, thermally stable polyphenylene networks for carbon/carbon composites. • Enables exclusive synthesis of para-linked poly(diethynylbenzene) matrices with defined architecture. • Provides predictable dehydrobromination reactivity for high-char-yield thermoset resins. • Specified >97.0% GC purity and a defined 157-162°C melting point for reliable quality control.

Molecular Formula C10H10Br4
Molecular Weight 449.8 g/mol
CAS No. 25393-98-0
Cat. No. B1329692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(1,2-dibromoethyl)benzene
CAS25393-98-0
Molecular FormulaC10H10Br4
Molecular Weight449.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CBr)Br)C(CBr)Br
InChIInChI=1S/C10H10Br4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4,9-10H,5-6H2
InChIKeyKDBQQANTDCVPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(1,2-dibromoethyl)benzene Overview


1,4-Bis(1,2-dibromoethyl)benzene is a tetra-brominated aromatic compound (C₁₀H₁₀Br₄) that exists as a crystalline solid at ambient temperature. Its primary utility arises from its high bromine content of approximately 71.06% by weight, which is a direct result of the four covalently bound bromine atoms on its para-substituted ethyl groups . This structural feature enables its application as a flame retardant additive, wherein thermal cleavage releases bromine radicals to quench combustion in the gas phase, and as a reactive intermediate in the synthesis of advanced polymers, such as poly(diethynylbenzene) matrices for high-performance carbon/carbon composites [1].

Specificity of 1,4-Bis(1,2-dibromoethyl)benzene


Generic substitution with other brominated aromatics is not scientifically defensible for applications relying on the precise reactivity and physical properties of 1,4-bis(1,2-dibromoethyl)benzene. While many compounds offer high bromine content, the specific arrangement of the vicinal dibromoethyl groups on a para-substituted benzene ring confers a unique combination of features. This includes a well-defined melting point that simplifies handling and quality control , and a reactivity profile enabling both flame retardant function through radical generation and polymer precursor utility via dehydrobromination to yield rigid, cross-linkable diethynylbenzene monomers [1]. Substituting with an isomer like 1,3-bis(1,2-dibromoethyl)benzene would lead to a different polymer architecture and, consequently, altered final material properties. The evidence below quantifies these critical differentiators.

Quantitative Differentiation vs. Key Analogs


Bromine Content vs. DBDPE

The flame retardant efficacy of brominated compounds is directly correlated with their bromine mass fraction. 1,4-Bis(1,2-dibromoethyl)benzene has a calculated bromine content of 71.06% . This is lower than the industry-standard high-volume flame retardant decabromodiphenyl ethane (DBDPE, CAS 84852-53-9), which has a bromine content of approximately 82.3% [1]. However, it is significantly higher than that of a less brominated building block like 1,4-bis(bromomethyl)benzene (CAS 623-24-5), which has a bromine content of only 60.6% [2]. This positions the compound as a middle-tier bromine source, offering a potential balance between flame retardant contribution and other molecular properties.

Flame Retardancy Polymer Additives Materials Science

Melting Point and Purity Specifications

1,4-Bis(1,2-dibromoethyl)benzene is a crystalline solid with a well-defined melting point range of 157.0 to 162.0 °C and is commercially available with a purity specification of >97.0% by GC analysis . In contrast, its meta-isomer, 1,3-bis(1,2-dibromoethyl)benzene, has a significantly lower melting point of 65 °C [1]. The higher melting point of the para-isomer indicates stronger intermolecular forces in the solid state, which translates to easier handling and storage at ambient temperatures, as well as a more straightforward purification process (e.g., recrystallization). The established purity specification provides a benchmark for sourcing reliable material for reproducible research.

Chemical Synthesis Quality Control Polymer Chemistry

Precursor for Carbon/Carbon Composites

A primary, validated application for 1,4-bis(1,2-dibromoethyl)benzene is as a synthetic intermediate in the preparation of 1,4-diethynylbenzene (1,4-DEB) [1]. This conversion is achieved via a dehydrobromination reaction, eliminating two equivalents of HBr per molecule . The resulting 1,4-DEB monomer is a crucial building block for synthesizing poly(diethynylbenzene) and its copolymers, which serve as high-performance, high-char-yield polymeric matrices for carbon/carbon composites [2]. This specific application leverages the unique vicinal dibromide functionality, which is not present in common alternatives like 1,4-bis(bromomethyl)benzene, which would yield a less thermally stable p-xylylene polymer under different reaction conditions.

Advanced Materials Carbon/Carbon Composites Polymer Precursors

GHS Hazard Classification

The compound has a clearly defined hazard classification under the Globally Harmonized System (GHS). It is classified as corrosive with hazard statements H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage) [1]. This classification is more severe than that of many other common brominated flame retardants like DBDPE, which are often classified as simple irritants. This explicit hazard profile mandates the use of specific personal protective equipment (PPE) and engineering controls, thereby defining a clear risk management protocol for procurement and laboratory use. This is in contrast to compounds with less well-characterized or ambiguous hazard data, where safety procedures may be unclear.

Laboratory Safety Regulatory Compliance Risk Management

Research & Industrial Applications


Carbon/Carbon Composite Matrix Synthesis

This is the most specialized and validated application for the compound. Research groups focused on developing high-performance matrices for aerospace or defense applications can procure 1,4-bis(1,2-dibromoethyl)benzene as a direct precursor to 1,4-diethynylbenzene (1,4-DEB) . As detailed in Section 3, the dehydrobromination of this compound yields a monomer that can be thermally polymerized to create a high-char-yield, thermally stable polyphenylene network suitable for carbon/carbon composite fabrication . The rigid, para-substituted architecture of the resulting polymer is directly linked to the precursor's structure, making this a non-substitutable step in the synthetic pathway for these specific materials.

Flame Retardant Formulation Development

For formulation chemists developing flame-retardant additives for polymers like high-impact polystyrene (HIPS) or engineering thermoplastics, 1,4-bis(1,2-dibromoethyl)benzene offers a quantifiable middle ground in bromine content (71.06%) . As established in Section 3, this is lower than ultra-high-bromine alternatives like DBDPE but significantly higher than simpler dibromo compounds. This profile may be advantageous when a balance is needed between flame retardant efficacy and potential impacts on the polymer's mechanical properties or processability. The compound's defined melting point (157-162°C) also suggests it may be suitable for compounding with polymers processed at moderately high temperatures.

Building Block for Medicinal Chemistry

The compound's four reactive alkyl bromine atoms make it a versatile tetra-functional building block for the construction of more complex molecules. Its documented use in the synthesis of biologically active substances and as part of functional groups like thiosemicarbazides and isothiouroniums supports its procurement for medicinal chemistry and chemical biology research programs. The well-defined hazard profile (H314) and established purity specification (>97.0% GC) ensure that researchers can design synthetic routes with predictable reactivity and handle the material using standardized laboratory safety protocols.

Technical Documentation Hub

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